molecular formula C17H22N4O4S B3000207 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 685837-46-1

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B3000207
CAS No.: 685837-46-1
M. Wt: 378.45
InChI Key: TZJLTYONTCJLOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole derivative supplied for non-human research applications. This compound is of significant interest in medicinal chemistry and antimicrobial research, particularly in the development of novel anti-fungal and anti-bacterial agents . Compounds within this chemical class have demonstrated promising in vitro and in vivo efficacy against challenging pathogens. Research on analogous structures has shown potent activity against Candida albicans , with demonstrated effectiveness in reducing fungal burden in systemic infection models . The proposed mechanism of action for related 1,3,4-oxadiazoles involves the inhibition of essential microbial enzymes, such as thioredoxin reductase (Trr1), an attractive drug target due to its absence in humans, which may confer selective toxicity . Other oxadiazole-based benzamides have been reported to inhibit the biosynthesis of lipoteichoic acid in Gram-positive bacteria like Staphylococcus aureus (including MRSA strains), and can exhibit multi-targeting mechanisms affecting menaquinone biosynthesis and bacterial membrane depolarization . This reagent provides researchers with a valuable chemical scaffold for investigating new pathways in microbiology and pharmacology. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-12-19-20-17(25-12)18-16(22)13-8-10-15(11-9-13)26(23,24)21(2)14-6-4-3-5-7-14/h8-11,14H,3-7H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJLTYONTCJLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfamoyl group. Common synthetic routes may involve the cyclization of appropriate precursors under controlled conditions, followed by sulfonation and subsequent coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfamoyl group, leading to different products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzamide core or the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could lead to the development of new pharmaceuticals with specific therapeutic effects.

    Industry: The compound’s properties may be useful in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action for 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfamoyl group could play crucial roles in these interactions, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name (or ID) Sulfamoyl Substituents Oxadiazole Substituents Biological Activity/Notes References
Target Compound Cyclohexyl(methyl) 5-methyl Structural analog of LMM11; potential antifungal
LMM11 Cyclohexyl(ethyl) 5-(furan-2-yl) Antifungal (MIC: 100 μg/mL vs. C. albicans)
LMM5 Benzyl(methyl) 5-[(4-methoxyphenyl)methyl] Antifungal (MIC: 50 μg/mL vs. C. albicans)
Compound 52 N/A (4-methylbenzamide) 5-cyclohexyl Ca²⁺/calmodulin inhibitor (HPLC purity: 100%)
4-[dipropylsulfamoyl]-N-[5-(3-methoxyphenyl)-oxadiazol-2-yl]benzamide Dipropyl 5-(3-methoxyphenyl) No direct activity data; structural diversity
N-(5-ethyl-oxadiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Methyl(phenyl) 5-ethyl Unknown activity; phenyl group may enhance lipophilicity

Structural Modifications and Implications

a) Sulfamoyl Group Variations
  • Cyclohexyl vs. Benzyl(methyl) (LMM5) introduces aromaticity, which may improve binding to fungal enzyme active sites but reduce metabolic stability .
b) Oxadiazole Substituents
  • 5-Methyl vs. Heteroaryl Groups :
    • The 5-methyl substituent in the target compound offers simplicity and synthetic accessibility. In contrast, 5-(furan-2-yl) (LMM11) or 5-(3-methoxyphenyl) introduces π-π stacking capabilities, which could enhance target affinity .
    • 5-Cyclohexyl (Compound 52) demonstrates the importance of aliphatic groups in modulating enzyme inhibition (e.g., calmodulin) .

Biological Activity

The compound 4-[cyclohexyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a sulfamoyl derivative of benzamide that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H28N4O4SC_{23}H_{28}N_{4}O_{4}S, with a molecular weight of approximately 456.56 g/mol. The chemical structure can be represented as follows:

  • InChIKey : YAFHDXCFXQMABC-UHFFFAOYSA-N
  • SMILES : N(C(=O)c1ccc(S(N(C)C2CCCCC2)(=O)=O)cc1)c1cc2c(cc1)N(C(N2C)=O)C

This compound features a benzamide core with a cyclohexylmethylsulfamoyl group and an oxadiazole moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds with sulfamoyl and oxadiazole groups have been reported to inhibit cell proliferation in various cancer cell lines. For example, studies on related benzamide derivatives have demonstrated their ability to induce apoptosis in cancer cells through multiple signaling pathways .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This inhibition can lead to reduced cell proliferation in rapidly dividing cancer cells.
  • Oxidative Stress Induction : The presence of the oxadiazole moiety may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Toxicity and Side Effects

While the biological activities are promising, toxicity studies are essential for evaluating the safety profile of these compounds. Preliminary data suggest that some derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells . However, comprehensive toxicity assessments are necessary.

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ciprofloxacin .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of benzamide derivatives were tested against human cancer cell lines. The findings revealed that these compounds induced apoptosis through both intrinsic and extrinsic pathways, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. Optimization Considerations :

  • Yield Improvement : Use microwave-assisted synthesis to enhance reaction rates and yields (e.g., microwave synthesis improved yields from 84% to 89% in analogous sulfonamide derivatives) .
  • Purification : Employ HPLC for purity assessment (e.g., compounds in achieved >95% purity with retention times of 11.8–13.0 minutes) .

How can spectroscopic and chromatographic methods validate the structural integrity of this compound?

Q. Basic Research Focus

  • 1H/13C NMR : Confirm the presence of characteristic signals, such as the cyclohexyl protons (δ 1.2–2.0 ppm), oxadiazole C=N (δ 160–165 ppm), and sulfamoyl S=O (δ 115–120 ppm) .
  • ESI-MS/APCI-MS : Verify molecular ion peaks (e.g., [M+H]+ or [M-H]-) with exact mass matching the theoretical value (e.g., m/z 428.11 observed in for a related compound) .
  • HPLC : Assess purity (>95%) and retention time consistency (e.g., 12.7 minutes for a structurally similar compound in ) .

What methodological approaches are used to evaluate its biological activity, such as enzyme inhibition or antifungal effects?

Q. Advanced Research Focus

  • Enzyme Inhibition Assays :
    • Alkaline Phosphatase Inhibition : Measure IC50 values using spectrophotometric methods (e.g., compound 6i in showed IC50 = 0.420 µM vs. standard KH2PO4 at 2.80 µM) .
    • Carbonic Anhydrase (hCA II) Inhibition : Perform molecular docking (e.g., derivative 6a in binds to His265 with 2.13 Å distance) .
  • Antifungal Activity : Use C. albicans survival assays (e.g., oxadiazole derivatives in prolonged nematode survival by inhibiting thioredoxin reductase) .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Q. Advanced Research Focus

  • Substituent Effects :
    • Oxadiazole Substituents : Electron-withdrawing groups (e.g., -F, -Cl) on the benzamide ring improve enzyme inhibition (e.g., compound 55 in with 4-fluoro substitution showed 98.9% purity and higher activity) .
    • Sulfamoyl Modifications : Cyclohexyl vs. benzyl groups alter lipophilicity and binding affinity (e.g., LMM11 in with cyclohexyl(ethyl)sulfamoyl exhibited antifungal activity) .
  • Data-Driven Design :
    • Use computational tools (e.g., molecular docking in or in silico screening in ) to prioritize analogs .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced Research Focus

  • Assay Standardization : Ensure consistent conditions (e.g., pH, temperature) for enzyme inhibition assays. For example, discrepancies in IC50 values may arise from variations in buffer systems .
  • Purity Verification : Re-analyze compounds via HPLC and NMR if biological results conflict with literature (e.g., impurities >5% can skew activity data) .
  • Structural Confirmation : Re-examine X-ray crystallography or 2D-NMR data to rule out isomerism or degradation products .

What computational strategies support the rational design of derivatives targeting specific enzymes?

Q. Advanced Research Focus

  • Molecular Docking :
    • Use PDB structures (e.g., hCA II: 5NY3 in ) to predict binding modes and identify key interactions (e.g., hydrogen bonds with Thr200 or hydrophobic contacts with Val121) .
  • MD Simulations :
    • Simulate ligand-protein stability over 100 ns to assess dynamic interactions (e.g., derivative 6i in showed stable binding to alkaline phosphatase) .
  • QSAR Modeling :
    • Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide synthetic priorities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.